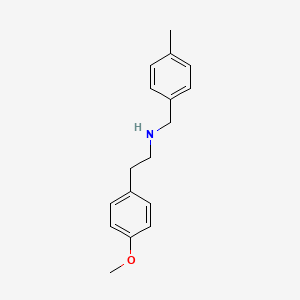

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine is an organic compound that features a methoxy group attached to a phenyl ring and a methylbenzyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant flow rates.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products

Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Products include 4-methoxyphenylethanol or 4-methoxyphenylmethanol.

Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its effects on certain receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxybenzylamine: Similar structure but lacks the methylbenzyl group.

4-Methylbenzylamine: Similar structure but lacks the methoxyphenyl group.

2-(4-Methoxyphenyl)ethanamine: Similar structure but lacks the methylbenzyl group.

Uniqueness

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine is unique due to the presence of both the methoxyphenyl and methylbenzyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine, also known by its CAS number 418781-20-1, is a compound belonging to the class of phenethylamines. This compound has garnered attention due to its potential biological activities, including its effects on neurotransmitter systems and its implications in pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter receptors and potential therapeutic applications. Research indicates that compounds in the phenethylamine class often exhibit psychoactive properties and can influence serotonin and dopamine pathways, which are crucial in mood regulation and reward mechanisms.

Neurotransmitter Interaction

- Serotonin Receptors : Preliminary studies suggest that this compound may act as a selective agonist for the 5-HT2A receptor, similar to other phenethylamines. This interaction could lead to altered serotonergic signaling, which is significant in the context of mood disorders and psychedelic effects.

- Dopamine Receptors : The compound may also interact with dopamine receptors, influencing dopaminergic pathways involved in reward and motivation. Such interactions could have implications for understanding addiction mechanisms.

Case Studies

Case Study 1: Behavioral Effects in Animal Models

In a controlled study involving rodent models, administration of this compound resulted in increased locomotor activity, suggesting stimulant-like effects. The study measured changes in behavior using standardized tests such as the open field test and elevated plus maze.

- Findings :

- Increased locomotion was observed at doses ranging from 1 mg/kg to 5 mg/kg.

- Behavioral sensitization was noted after repeated administration.

Case Study 2: Toxicological Analysis

A clinical case involving a patient who ingested a substance containing this compound highlighted its psychoactive properties. The patient exhibited symptoms consistent with stimulant use, including tachycardia and agitation.

- Toxicology Results :

- Blood concentrations were measured at 150 ng/mL post-ingestion.

- Urine analysis confirmed the presence of metabolites associated with phenethylamines.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of phenethylamines, including this compound. The following table summarizes key findings related to its biological activity:

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-3-5-16(6-4-14)13-18-12-11-15-7-9-17(19-2)10-8-15/h3-10,18H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQXXDYBYUKDEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366331 |

Source

|

| Record name | 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418781-20-1 |

Source

|

| Record name | 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.